Methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Descripción general

Descripción

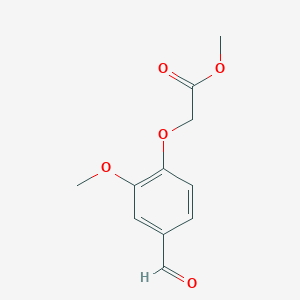

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid and contains a formyl group and a methoxy group attached to the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate can be synthesized through several methods. One common route involves the reaction of vanillin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methoxy group of vanillin attacks the carbon atom of methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(4-formyl-2-meth

Actividad Biológica

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, including antimicrobial properties, interactions with biological macromolecules, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methoxy group and a formyl group attached to a phenoxy ring, which contribute to its unique chemical properties and biological activities. The presence of these functional groups enhances the compound's interaction with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The methoxy and formyl groups likely play crucial roles in modulating the compound's bioactivity by influencing its binding affinity to microbial targets .

The mechanism of action involves the compound's ability to interact with specific proteins or enzymes within microbial cells. Preliminary studies suggest that this compound may inhibit certain enzymatic activities, which is essential for understanding its role as an antimicrobial agent. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that impair microbial viability.

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives of this compound. Results demonstrated significant inhibition against pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound binds effectively to specific targets, potentially inhibiting their activity. This property is crucial for developing new therapeutic agents aimed at bacterial infections .

- Comparative Analysis : When compared to structurally similar compounds, this compound showed superior bioactivity, likely due to its unique combination of functional groups. The following table summarizes the comparison with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | Similar phenoxy structure but with an ethyl group | Different ester functionality affects reactivity |

| Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate | Contains a nitro group enhancing potential bioactivity | Nitro substitution may alter pharmacological effects |

| 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate | Lacks methyl ester functionality | Different solubility and reactivity profile |

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, typically involving the reaction of vanillin with methyl bromoacetate in the presence of a base like potassium carbonate. This process allows for further functionalization, which can enhance its biological activity and applicability in drug development.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that methyl 2-(4-formyl-2-methoxyphenoxy)acetate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that the presence of methoxy and formyl groups may enhance its interaction with biological targets .

Case Study: Antimicrobial Testing

- Objective : Evaluate the antimicrobial efficacy against common pathogens.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound in antimicrobial drug development.

Drug Discovery

This compound serves as a precursor in synthesizing novel therapeutic agents. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological profiles.

Case Study: Synthesis of Derivatives

- Objective : Develop derivatives for enhanced bioactivity.

- Method : Various substituents were introduced through electrophilic aromatic substitution.

- Results : Several derivatives showed improved activity in preliminary biological assays, highlighting the compound's versatility in drug design .

Interaction Studies

Preliminary investigations into how this compound interacts with biological macromolecules have revealed promising insights. It appears to bind effectively to certain proteins or enzymes, potentially inhibiting their activity. Understanding these interactions is crucial for elucidating its mechanism of action as an antimicrobial agent.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | Similar phenoxy structure but with an ethyl group | Different ester functionality affects reactivity |

| Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate | Contains a nitro group | Nitro substitution may alter pharmacological effects |

| 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate | Lacks methyl ester functionality | Different solubility and reactivity profile |

This table emphasizes how this compound stands out due to its specific combination of functional groups, influencing both its chemical behavior and biological activity .

Propiedades

IUPAC Name |

methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWXYZXSFHFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358244 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79317-30-9 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.